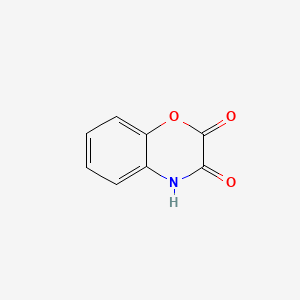

2H-1,4-Benzoxazine-2,3(4H)-dione

描述

Significance of Benzoxazine (B1645224) Scaffolds in Chemical Science

Benzoxazine scaffolds are considered "privileged structures" in medicinal chemistry. nih.govbenthamdirect.combenthamscience.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for drug discovery. researchgate.net The versatility of the benzoxazine core allows for modifications at multiple sites, enabling chemists to fine-tune the properties of the resulting derivatives. nih.govbenthamscience.com

The incorporation of the benzoxazine moiety into a molecule can confer a range of biological activities. benthamdirect.combenthamscience.com Extensive research has demonstrated that benzoxazine derivatives exhibit properties such as:

Antimicrobial nih.govphytojournal.com

Anticancer nih.govbenthamscience.com

Anti-inflammatory benthamdirect.combenthamscience.com

Antioxidant benthamdirect.combenthamscience.com

Antituberculosis nih.govbenthamscience.com

This broad spectrum of activity has prompted significant academic and industrial research into designing and synthesizing novel benzoxazine derivatives as potential therapeutic agents. benthamdirect.combenthamscience.com Beyond medicine, the unique chemical properties of benzoxazines also make them valuable in materials science.

Historical Context of Research on 2H-1,4-Benzoxazine-2,3(4H)-dione and Related Systems

Research into benzoxazine-containing systems has a history rooted in the exploration of heterocyclic chemistry. Early studies focused on the synthesis and characterization of various benzoxazine isomers and their derivatives. The development of synthetic methods to construct the benzoxazine ring system has been a continuous area of investigation, with numerous strategies being reported over the years. organic-chemistry.orgresearchgate.net

The specific compound this compound and its related benzoxazinone (B8607429) structures have been subjects of study for their chemical reactivity and potential as building blocks in organic synthesis. researchgate.net For instance, research has explored their use as precursors for more complex heterocyclic systems.

In the realm of biological activity, early investigations into benzoxazinones were often part of broader screening programs to identify novel bioactive compounds. For example, studies from the early 2000s reported on the antimycobacterial properties of certain 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-diones. nih.gov These foundational studies paved the way for more targeted research into the specific applications of these compounds. The exploration of benzoxazinones as inhibitors of various enzymes, such as α-chymotrypsin, also has a documented history in the scientific literature. nih.gov

Scope of Academic Inquiry into this compound

The academic inquiry into this compound and its derivatives is multifaceted, encompassing several key areas of research:

Synthesis: A primary focus of research is the development of efficient and novel synthetic routes to access the 2H-1,4-benzoxazine-3(4H)-one core and its dione (B5365651) counterpart. researchgate.netresearchgate.net This includes one-pot syntheses and the use of various catalytic systems to improve yields and stereoselectivity. organic-chemistry.orgacs.org

Chemical Modification: Researchers actively explore the derivatization of the this compound scaffold to create libraries of new compounds. nih.gov This often involves adding different substituents to the benzene (B151609) ring or the nitrogen atom to study the impact on the molecule's properties, a process known as structure-activity relationship (SAR) analysis. nih.gov

Biological Evaluation: A significant portion of the research is dedicated to investigating the biological activities of these compounds. This includes screening for anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.govnih.gov For example, derivatives have been studied for their potential to inhibit human topoisomerase I, an important target in cancer therapy. nih.gov Other studies have focused on their role as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors for herbicidal applications. acs.org

The table below summarizes some of the researched biological activities of various 2H-1,4-Benzoxazine-3(4H)-one derivatives, which are structurally related to the subject compound.

| Derivative Type | Biological Activity Investigated | Research Focus |

| 1,2,3-Triazole modified | Anti-inflammatory | Reduction of lipopolysaccharide (LPS)-induced inflammation in microglial cells. nih.gov |

| Pyrimidinedione hybrids | Herbicidal | Inhibition of protoporphyrinogen IX oxidase (PPO) for weed control. acs.org |

| Various substituted | Anticancer | Inhibition of human topoisomerase I. nih.gov |

| Smiles rearrangement products | Platelet Aggregation Inhibition | Inhibition of ADP-induced platelet aggregation. nih.gov |

| General derivatives | Antimicrobial | Activity against various bacterial and fungal strains. phytojournal.com |

This ongoing research highlights the compound's importance as a lead structure in the development of new functional molecules.

Structure

3D Structure

属性

IUPAC Name |

4H-1,4-benzoxazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDKNFRJYMSGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189517 | |

| Record name | 2H-1,4-Benzoxazine-2,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3597-63-5 | |

| Record name | 1,4-Benzoxazine-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3597-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazine-2,3(4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzoxazine-2,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,4-benzoxazine-2,3(4H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2h 1,4 Benzoxazine 2,3 4h Dione

Nucleophilic Processes at Carbonyl Centers

The reactivity of 2H-1,4-Benzoxazine-2,3(4H)-dione is dominated by the electrophilic nature of its two carbonyl carbons. The C2 carbonyl, part of a cyclic anhydride-like system, and the C3 carbonyl, part of an amide linkage, are both susceptible to attack by nucleophiles. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.

A significant example of this reactivity is the condensation reaction with 1,2-diamines. The reaction of this compound with substituted o-phenylenediamines provides a direct route to the synthesis of complex heterocyclic systems known as quinoxalino[2,3-b] Current time information in Bangalore, IN.ajprd.combenzoxazines. In this transformation, the diamine acts as a binucleophile. The process is initiated by the nucleophilic attack of one amino group on one of the carbonyl centers of the benzoxazinedione ring, followed by an intramolecular cyclization and dehydration to form the fused quinoxaline (B1680401) ring system. This reaction underscores the utility of the dione (B5365651) as a building block for creating elaborate polycyclic structures.

Reduction Reactions and Amine Formation

The reduction of the carbonyl groups within the this compound ring represents a potential pathway for generating new functionalized derivatives. However, specific studies detailing the reduction of this particular compound are not extensively documented in the reviewed scientific literature. By analogy with structurally similar compounds like isatin (B1672199), which contains a comparable α-keto-γ-lactam system, reduction can be expected to be chemoselective. wikipedia.org The reactivity of isatin suggests that the C3-keto group is typically more reactive towards nucleophilic addition and reduction than the C2-amide carbonyl. wikipedia.org Therefore, selective reduction of the C3 carbonyl in this compound could potentially yield 3-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-2-one derivatives. More forceful reducing agents might lead to the opening of the heterocyclic ring or reduction of both carbonyl functions. Further research is required to fully elucidate the specific outcomes of reduction reactions on this scaffold.

Hydrolytic Stability and Mechanism

The this compound molecule is structurally an N-carboxyanhydride (NCA). NCAs are known to be sensitive to moisture, readily undergoing hydrolysis. Current time information in Bangalore, IN. The hydrolytic pathway involves the attack of water on an electrophilic carbonyl carbon, leading to ring opening.

For this compound, hydrolysis is expected to cleave the C2-O bond, which is part of the more reactive anhydride-like moiety. This ring-opening reaction would yield N-(2-hydroxyphenyl)oxamic acid. This intermediate contains both a carboxylic acid and an amide group. Under more stringent hydrolytic conditions (either acidic or basic), the amide bond can also be cleaved, ultimately leading to the formation of o-aminophenol and oxalic acid. Studies on the closely related isomer, 1,3-benzoxazine-2,4-dione, have shown that it hydrolyzes quantitatively to the parent salicylamide (B354443), with the rate being dependent on pH. nih.gov A similar pH-dependent stability profile is anticipated for the 1,4-isomer. This hydrolytic instability is a key consideration in its handling, storage, and application as a synthetic precursor. Current time information in Bangalore, IN.

Utility as a Precursor in Organic Synthesis

The inherent reactivity of this compound makes it a valuable starting material for the synthesis of a variety of other chemical entities, from simple substituted derivatives to complex fused heterocyclic systems.

Formation of N-Substituted Benzoxazine (B1645224) Derivatives

The nitrogen atom at the 4-position of the this compound ring possesses a proton that can be removed by a base, allowing for N-substitution reactions. While direct N-alkylation or N-acylation studies on this specific molecule are not widely reported, its reactivity can be inferred from the well-documented chemistry of isatin (1H-indole-2,3-dione). ajprd.comijcrt.org The isatin nitrogen, which is also part of a lactam and flanked by two carbonyls, is readily N-functionalized. wikipedia.org

N-alkylation of isatin is commonly achieved by treating it with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. ajprd.com Similarly, N-acylation can be performed using acyl chlorides or anhydrides. ajprd.com By analogy, these methods are expected to be applicable to this compound to produce a range of N-substituted derivatives, thereby modifying its chemical and physical properties.

Table 1: Representative Conditions for N-Alkylation based on Isatin Chemistry

| Reagent | Base | Solvent | Temperature | Product Type | Reference(s) |

| Alkyl Halides (e.g., R-Br, R-I) | K₂CO₃, NaH, Cs₂CO₃ | DMF, MeCN, Acetone | Reflux (40-100°C) | N-Alkyl-2H-1,4-benzoxazine-2,3(4H)-dione | ajprd.com |

| Aryl Halides (e.g., Ar-Br) | Cu or Pd catalyst | - | - | N-Aryl-2H-1,4-benzoxazine-2,3(4H)-dione | wikipedia.org |

| Trichloroacetimidates | Lewis Acid (e.g., TMSOTf) | - | - | N-Alkyl-2H-1,4-benzoxazine-2,3(4H)-dione | rsc.org |

Note: This table is based on the known reactivity of isatin and represents plausible reaction conditions for the target compound.

Synthesis of Aromatic Amines

As discussed under hydrolytic stability (Section 3.3), this compound can serve as a precursor to aromatic amines. The hydrolysis of the dione leads to the formation of o-aminophenol, a primary aromatic amine. This transformation effectively utilizes the benzoxazinedione as a protected form of o-aminophenol, which can be liberated under specific hydrolytic conditions. This pathway is a straightforward method for generating this important synthetic intermediate from the heterocyclic scaffold.

Construction of Complex Heterocyclic Systems

One of the most significant applications of this compound in organic synthesis is its use as a building block for constructing larger, more complex heterocyclic frameworks. Its reaction with binucleophiles, such as o-phenylenediamine, provides an efficient route to polycyclic systems.

The condensation of this compound with various substituted o-phenylenediamines is a key method for synthesizing a class of compounds known as quinoxalino[2,3-b] Current time information in Bangalore, IN.ajprd.combenzoxazines. Quinoxalines and their fused derivatives are important scaffolds in medicinal chemistry and materials science. nih.govescholarship.orgnih.gov The reaction proceeds by heating the two components in a suitable solvent, such as a mixture of acetic acid and ethanol, to facilitate the condensation and subsequent cyclodehydration, yielding the fused heterocyclic product.

Table 2: Synthesis of Quinoxalino[2,3-b] Current time information in Bangalore, IN.ajprd.combenzoxazine Derivatives

| Reactant 1 | Reactant 2 (Substituted o-phenylenediamine) | Solvent | Conditions | Product |

| This compound | o-Phenylenediamine | Acetic Acid/Ethanol | Reflux | Quinoxalino[2,3-b] Current time information in Bangalore, IN.ajprd.combenzoxazine |

| This compound | 4,5-Dimethyl-1,2-phenylenediamine | Acetic Acid/Ethanol | Reflux | 8,9-Dimethylquinoxalino[2,3-b] Current time information in Bangalore, IN.ajprd.combenzoxazine |

| This compound | 4-Chloro-1,2-phenylenediamine | Acetic Acid/Ethanol | Reflux | 8-Chloroquinoxalino[2,3-b] Current time information in Bangalore, IN.ajprd.combenzoxazine |

Role as a Catalyst and Reagent in Chemical Transformations

While primarily explored for its biological activities, the unique structural features of the this compound nucleus also lend it to applications as a reagent and, in some contexts, a catalyst in organic synthesis.

Catalytic Activity in Acylation Reactions

The this compound molecule has been identified for its role in catalytic processes, specifically in lactonization reactions. Lactonization is an intramolecular esterification (an acylation reaction) that forms a cyclic ester (a lactone). The compound has been noted to participate in catalytic lactonization and has been utilized in the formation of acyl groups biosynth.com. This activity underscores the potential of the benzoxazinedione scaffold to facilitate acyl-transfer reactions, a fundamental process in organic chemistry.

Ligand Application in Cross-Coupling Reactions (e.g., Suzuki Coupling)

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds, often relying on a palladium catalyst supported by a ligand. There is currently a lack of specific literature demonstrating the application of this compound itself as a ligand in such reactions. However, the potential for related isomers has been noted. For instance, the isomeric compound 2H-1,3-benzoxazine-2,4(3H)-dione has been described as a promising phthalimide-like ligand researchgate.net. This suggests that the structural motifs present in benzoxazinediones could, in principle, coordinate with transition metals, though this application remains underexplored for the 1,4-dione isomer. Research into the synthesis of complex benzo[a]phenoxazine derivatives has utilized the Suzuki-Miyaura cross-coupling reaction, but in these cases, the benzoxazine core was part of the substrate rather than the ligand researchgate.netblazingprojects.com.

Leaving Group Behavior in Substitution Reactions

The ability of a molecular fragment to act as a leaving group is crucial in many substitution reactions. This potential depends on the stability of the fragment after it has departed with the bonding electron pair. For this compound, there is no significant evidence in the current scientific literature describing its behavior as a leaving group in nucleophilic substitution reactions. The reactivity of the molecule is dominated by nucleophilic attack at the carbonyl carbons, leading to ring-opening rather than substitution where the entire heterocyclic system would act as a leaving group.

Ring-Opening and Rearrangement Mechanisms

The reactivity of the this compound ring system is prominently characterized by its susceptibility to nucleophilic attack, which often leads to ring-opening. Rearrangement reactions are also known for related benzoxazine structures.

The cleavage of the heterocyclic ring is a common pathway, particularly when the compound is subjected to hydrolytic conditions or other nucleophiles. While detailed kinetic studies on the 2,3-dione isomer are not widely available, extensive research on the isomeric 2H-1,3-benzoxazine-2,4(3H)-dione (carsalam) provides significant insight into the likely mechanisms. Studies on the hydrolysis of this isomer reveal that the reaction proceeds quantitatively to the corresponding salicylamide nih.gov. The process is subject to catalysis by water, hydroxide (B78521) ions, and even enzymes found in plasma nih.gov.

The pH-rate profile for the hydrolysis of 2H-1,3-benzoxazine-2,4(3H)-dione indicates that the reaction mechanism varies with pH, involving a spontaneous (water-catalyzed) reaction that is dominant in acidic to neutral conditions (pH 1-4) and a hydroxide ion-catalyzed pathway that prevails in alkaline solutions nih.gov. This behavior is typical for the hydrolysis of cyclic esters and amides, where the carbonyl groups are attacked by water or hydroxide ions, leading to the cleavage of the endocyclic ester or amide bond.

Table 1: Kinetic Data for the Hydrolysis of the Isomeric 2H-1,3-Benzoxazine-2,4(3H)-dione This table presents data for a related isomer to illustrate the principles of ring-opening hydrolysis.

| pH | Dominant Reaction Pathway | Rate-Determining Step | Product | Reference |

|---|---|---|---|---|

| 1-4 | Spontaneous / Water-catalyzed | Attack of water on carbonyl | Salicylamide | nih.gov |

| >4 | Hydroxide ion-catalyzed | Attack of OH⁻ on carbonyl | Salicylamide | nih.gov |

Another significant transformation pathway relevant to this class of compounds is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction is a known route for the synthesis of 1,4-benzoxazine-3(4H)-one derivatives, highlighting a potential rearrangement pathway for the core structure nih.gov. In this type of rearrangement, a suitable tethered nucleophile can attack the aromatic ring, leading to the displacement of the ether oxygen and subsequent ring transformation. For this compound, such a rearrangement could theoretically be initiated by the deprotonated amide nitrogen under basic conditions, although specific examples for this dione are not documented.

Advanced Spectroscopic and Structural Characterization in Research

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of 2H-1,4-Benzoxazine-2,3(4H)-dione. The compound has a molecular formula of C₈H₅NO₃, corresponding to a monoisotopic mass of 163.0269 g/mol . researchgate.net

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound exhibits a characteristic fragmentation pattern. The mass spectrum typically shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 163, confirming the molecular weight of the compound. A significant fragment is often observed at m/z 135, which corresponds to the loss of a carbonyl group (CO), a common fragmentation pathway for dione (B5365651) structures. researchgate.net The study of various benzoxazinone (B8607429) derivatives by mass spectrometry reveals that fragmentation often involves the cleavage of the lactone or lactam rings. nstda.or.th

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₅NO₃ | researchgate.net |

| Monoisotopic Mass | 163.0269 g/mol | researchgate.net |

| Molecular Ion Peak [M]⁺ | 163 m/z | researchgate.net |

| Major Fragment Peak | 135 m/z | researchgate.net |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrations of specific bonds.

For instance, the carbonyl (C=O) stretching vibrations of the dione system are expected to appear as strong bands in the region of 1700-1800 cm⁻¹. The N-H stretching vibration of the amide group typically appears as a band in the range of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching modes of the C-O-C ether linkage in the oxazine (B8389632) ring are generally observed around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. nih.gov Furthermore, a peak around 920 cm⁻¹ can indicate the presence of a benzene (B151609) ring attached to the oxazine ring. iucr.org

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amide) | 3200-3400 | Stretching |

| C=O (Dione) | 1700-1800 | Stretching |

| C-O-C (Ether) | ~1233 (asymmetric), ~1029 (symmetric) | Stretching |

| Benzene Ring | ~920 | Out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton. The aromatic protons on the benzene ring would typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The chemical shift of the N-H proton of the amide group can vary but is generally observed as a broad singlet. For some benzoxazine (B1645224) derivatives, this N-H proton signal can be found downfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The two carbonyl carbons of the dione system are expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-180 ppm. The carbon atoms of the aromatic ring would appear in the region of δ 110-150 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents on the ring.

While specific ¹H and ¹³C NMR data for this compound were not found in the searched literature, data from related benzoxazin-4-one and benzoxazine derivatives provide a basis for predicting the expected chemical shifts. iucr.orgchemicalbook.com

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹H | N-H Proton | Variable (often broad) |

| ¹³C | Carbonyl Carbons (C=O) | 160 - 180 |

| ¹³C | Aromatic Carbons | 110 - 150 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's conformation.

While a specific crystal structure for this compound has not been detailed in the available search results, a study by Kashino et al. (1978) reported the crystal and molecular structures of its isomer, 2H-1,3-benzoxazine-2,4(3H)-dione. iucr.orgacs.orgglobalauthorid.com This suggests that crystallographic data for closely related compounds exist and can provide insights into the likely solid-state packing and conformation of the 1,4-isomer. X-ray studies on other benzoxazine derivatives have revealed details such as the half-chair conformation of the oxazine ring and the nature of intermolecular interactions like C-H···N, C-H···O, and C-H···π interactions, which stabilize the crystal structure. nstda.or.thnih.gov The determination of the crystal structure of this compound would be a valuable contribution to the field, allowing for a deeper understanding of its solid-state properties.

Hyphenated Techniques in Structural Analysis

Hyphenated analytical techniques, which combine two or more methods, are powerful tools for the separation, identification, and quantification of this compound and its derivatives, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like benzoxazinones. biosynth.comnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component. For the analysis of some benzoxazin-3-ones, trimethylsilyl (B98337) derivatives are prepared to increase their volatility and improve their chromatographic behavior. biosynth.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. The liquid chromatograph separates the components in a liquid phase, which are then introduced into the mass spectrometer for detection and identification. LC-MS has been successfully employed for the separation and quantification of various benzoxazin-3-ones and benzoxazolin-2-ones. globalauthorid.com This technique is highly sensitive and selective, making it suitable for the analysis of these compounds in various matrices.

Computational Chemistry and Mechanistic Studies on 2h 1,4 Benzoxazine 2,3 4h Dione

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. For 2H-1,4-benzoxazine-2,3(4H)-dione and its analogs, DFT calculations have been instrumental in understanding their formation, stability, and potential interactions.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations have been employed to shed light on the formation mechanisms of benzoxazine (B1645224) structures. For instance, in the synthesis of a novel compound containing both benzothiazole (B30560) and benzo nih.govnih.govoxazin-3(4H)-one moieties, DFT suggested that the energy from an exothermic reaction could overcome energy barriers, making the formation of this complex structure thermodynamically favorable. nih.gov This highlights the predictive power of DFT in understanding complex reaction pathways.

Furthermore, studies on related benzoxazine syntheses, such as the reaction of phenol, aniline, and formaldehyde (B43269) to form 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, have utilized computational methods to analyze reaction intermediates and propose detailed reaction mechanisms. researchgate.net While not directly focused on this compound, these studies demonstrate the capability of computational analysis to map out the intricate steps involved in the formation of the benzoxazine ring system.

Energy Profile Calculations and Kinetic Insights

Energy profile calculations are crucial for understanding the kinetics of a reaction. While specific energy profiles for the synthesis of this compound are not detailed in the provided results, the application of DFT to calculate reaction energetics is a standard practice in computational chemistry. For example, in the study of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine synthesis, researchers calculated reaction orders, rate constants at different temperatures, and activation energy, providing valuable kinetic insights. researchgate.net Such calculations are vital for optimizing reaction conditions and improving yields.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Prediction of Ligand-Protein Interactions

Molecular docking studies have been instrumental in identifying potential biological targets for derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold. For example, in a study of derivatives designed for their anti-inflammatory properties, molecular docking was used to predict the binding interactions between these compounds and the Keap1 protein. nih.gov The results showed key electrostatic interactions with important arginine residues of Keap1, suggesting a mechanism for their observed biological activity. nih.gov

Another study focused on the anti-inflammatory mechanisms of 2H-1,4-benzoxazin-3(4H)-one derivatives in microglial cells. nih.gov Molecular docking suggested that these compounds could interact with Nrf2-related binding sites, preventing its degradation by Keap1. nih.gov Similarly, docking studies of 1,4-benzoxazin-2-ones bearing an enaminone moiety against panD (aspartate decarboxylase) from Mycobacterium tuberculosis revealed conventional hydrogen bonds and other interactions, providing insights into their potential as antibacterial agents. researchgate.net

| Derivative | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| e2 | Keap1 | Arg 415 | Hydrogen bond | nih.gov |

| e16 | Keap1 | Not specified | Electrostatic interactions with arginine residues | nih.gov |

| e20 | Keap1 | Not specified | Electrostatic interactions with arginine residues | nih.gov |

| 1a, 1b, 1d, 1l, 1q | panD (6p02) | Not specified | Conventional hydrogen bonds, carbon hydrogen bonds, alkyl and π–alkyl interactions, π–σ interactions | researchgate.net |

Evaluation of Binding Affinities and Orientations

Binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. Molecular docking can provide estimates of these affinities. For instance, a derivative of the 2H-1,4-benzoxazin-3(4H)-one scaffold was found to be a non-competitive inhibitor of human acetylcholinesterase (hAChE) with a Ki value of 20.2 ± 0.9 μM. nih.gov

In a study of new polyheterocyclic molecules derived from nih.govnih.gov-benzoxazin-3-one as potential inhibitors of pancreatic α-amylase and intestinal α-glucosidase, molecular docking was used to compare the binding affinities of the synthesized compounds with the native ligand, acarbose. nih.gov The results, presented as binding affinity values, suggested whether the studied molecules had a higher or lower affinity for the target enzymes compared to acarbose. nih.gov

| Derivative | Target Protein | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Compound 7d | Human Acetylcholinesterase (hAChE) | 20.2 ± 0.9 μM | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding pose predicted by molecular docking and to observe the conformational changes that may occur over time.

A study on novel benzothiazole and benzo nih.govnih.govoxazin-3(4H)-one derivatives as potential acetylcholinesterase inhibitors utilized molecular dynamics simulations. nih.gov The simulations indicated that the most active compounds formed stable complexes with the enzyme, supporting their potential for combating Alzheimer's disease due to their interactions with critical amino acid residues and their structural stability. nih.gov This demonstrates the value of MD simulations in validating docking results and providing a more comprehensive understanding of the dynamic nature of ligand-protein interactions.

In Silico Screening and Virtual Library Design

In silico screening, particularly through molecular docking, has been instrumental in identifying and optimizing derivatives of the 2H-1,4-benzoxazin-3(4H)-one core for various biological targets. This computational technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and interaction patterns.

One area of significant research has been the development of anti-inflammatory agents. In a study focused on mitigating neuroinflammation, derivatives of 2H-1,4-benzoxazin-3(4H)-one modified with a 1,2,3-triazole moiety were synthesized and evaluated. nih.govbiosynth.com Molecular docking studies were performed to understand their mechanism of action, suggesting that the most active compounds could interact with the Nrf2-related binding sites, thereby preventing its degradation by Keap1 and activating the protective Nrf2-HO-1 signaling pathway. nih.govbiosynth.com This activation helps to reduce the production of reactive oxygen species (ROS) and alleviate inflammation in microglial cells. nih.govbiosynth.com

Similarly, the 2H-1,4-benzoxazin-3(4H)-one scaffold has been explored for its potential in treating complex neuropsychiatric disorders. Computational studies have identified derivatives with strong activity against dopamine (B1211576) D2 receptors, as well as serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov Another research group designed and synthesized a derivative that acts as a non-competitive inhibitor of human acetylcholinesterase (hAChE), with a reported Ki value of 20.2 ± 0.9 μM, highlighting its potential for Alzheimer's disease treatment. nih.gov

The antimicrobial potential of this scaffold has also been investigated using in silico methods. nih.gov A series of isoxazolinyl-1,2,3-triazolyl- nih.govnist.gov-benzoxazin-3-one derivatives were synthesized and their antidiabetic potential was evaluated through molecular docking. nih.gov The results indicated promising inhibitory activity against key enzymes such as pancreatic α-amylase and intestinal α-glucosidase. nih.gov The most potent compounds exhibited high binding affinities, suggesting a strong interaction with the active sites of these enzymes. nih.gov

The table below summarizes the findings from various in silico screening studies on 2H-1,4-benzoxazin-3(4H)-one derivatives.

| Derivative Class | Biological Target | Key Findings from In Silico Screening |

| 1,2,3-Triazole modified | Nrf2-Keap1 interaction | Active compounds bind to Nrf2-related sites, preventing degradation by Keap1. nih.govbiosynth.com |

| General derivatives | Dopamine D2, Serotonin 5-HT1A/5-HT2A receptors | Identified derivatives with strong activity against multiple GPCRs. nih.gov |

| General derivatives | Human Acetylcholinesterase (hAChE) | A non-competitive inhibitor with a Ki value of 20.2 ± 0.9 μM was identified. nih.gov |

| Isoxazolinyl-1,2,3-triazolyl | Pancreatic α-amylase, Intestinal α-glucosidase | Derivatives showed high binding affinities to the active sites of these enzymes. nih.gov |

Virtual library design is a natural extension of in silico screening. Once promising "hit" compounds are identified, virtual libraries of related structures can be generated by systematically modifying the scaffold with different functional groups. These libraries can then be screened computationally to predict which novel compounds are most likely to exhibit improved activity or selectivity. Based on the QSAR models developed for antimicrobial 1,4-benzoxazin-3-ones, new lead compounds were designed in silico by varying the positions and combinations of substituents. nih.gov This approach allows for the rapid exploration of a vast chemical space and prioritizes the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,4-benzoxazin-3-ones, QSAR studies have been crucial in understanding the structural requirements for their antimicrobial properties.

In a comprehensive study, a dataset of 111 natural and synthetic 1,4-benzoxazin-3-ones was used to develop QSAR models for their activity against fungi, gram-positive bacteria, and gram-negative bacteria. nih.gov A genetic algorithm was employed for the selection of relevant molecular descriptors. The resulting models revealed that different structural features are required for activity against different types of microbes. nih.gov

The QSAR models frequently selected shape, VolSurf, and H-bonding property descriptors as being important for antimicrobial activity. nih.gov The models for gram-positive and gram-negative bacteria demonstrated good predictive power, with external validation coefficients (Q²Ext) of 0.88 and 0.85, respectively. nih.gov These robust models were then used to predict the activity of other 1,4-benzoxazin-3-ones that had not been previously tested. nih.gov

Furthermore, the insights gained from the QSAR models were used to design new lead compounds in silico. By systematically altering the substituents and their positions on the 1,4-benzoxazin-3-one scaffold, researchers were able to predict novel derivatives with potentially enhanced antimicrobial activity. nih.gov Two of the newly designed compounds were predicted to be up to five times more active than any of the compounds in the original dataset, demonstrating the power of QSAR in guiding rational drug design. nih.gov The study concluded that the 1,4-benzoxazin-3-one scaffold holds significant potential for the development of new antimicrobial agents with potent and broad-spectrum activity. nih.gov

The table below provides a summary of the QSAR modeling for antimicrobial 1,4-benzoxazin-3-ones.

| Model Organism | Key Descriptor Types | Model Predictive Power (Q²Ext) | Key Findings |

| Gram-positive bacteria | Shape, VolSurf, H-bonding properties | 0.88 | The model showed high predictive ability for antibacterial activity. nih.gov |

| Gram-negative bacteria | Shape, VolSurf, H-bonding properties | 0.85 | The model effectively predicted activity and suggested a possible reduced susceptibility to efflux pumps. nih.gov |

| Fungi | Shape, VolSurf, H-bonding properties | Not specified | Different structural requirements for antifungal activity compared to antibacterial activity were identified. nih.gov |

Biological and Pharmacological Research into 2h 1,4 Benzoxazine 2,3 4h Dione Derivatives

Antimicrobial and Antibacterial Activities

Derivatives of 2H-1,4-Benzoxazine-2,3(4H)-dione have demonstrated a wide range of antimicrobial properties, positioning them as promising candidates for the development of new therapeutic agents against various pathogens.

Research has shown that synthetic derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit significant antimicrobial efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungi. In one study, a series of novel 1,4-benzoxazinone derivatives were synthesized and screened for their in vitro antimicrobial activity against several bacterial species and Candida albicans, revealing moderate to potent activity. ekb.eg Another study focused on 2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-3(4H)-one derivatives, which were tested against E. coli, S. aureus, and B. subtilis. ijpsjournal.com Among the synthesized compounds, one derivative, designated as 4e, displayed the highest potency across all tested strains, suggesting its potential as a broad-spectrum antimicrobial agent. ijpsjournal.com

Furthermore, 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Notably, compounds 9 and 10 from this series exhibited the most significant activity against Candida albicans. nih.gov The antibacterial activity of new 2-benzoxazolinone (B145934) derivatives has also been investigated, with some compounds demonstrating wide antibacterial action against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis. mdpi.com

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives containing a propanolamine (B44665) structure were synthesized and evaluated for their bioactivities against various plant pathogens. scilit.com These compounds showed inhibitory activity against bacteria and fungi, indicating their potential for development as broad-spectrum pesticides. scilit.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Pathogen(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-3(4H)-one derivative (4e) | E. coli, S. aureus, B. subtilis | Showed the highest antimicrobial potency across all tested strains. | ijpsjournal.com |

| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one (compounds 9 and 10) | Candida albicans | Exhibited the best activity against Candida albicans. | nih.gov |

| 2-Benzoxazolinone derivatives | E. coli, B. subtilis, S. aureus, S. Enteritidis | Demonstrated wide antibacterial activity. | mdpi.com |

| 2H-1,4-benzoxazin-3(4H)-one with propanolamine | Plant pathogenic bacteria and fungi | Showed broad-spectrum bioactivities. | scilit.com |

| 1,4-benzoxazinone derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Exhibited moderate to potent activity. | ekb.eg |

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents, and this compound derivatives have shown promise in this area. A study involving a series of 153 derivatives of 3-phenyl-2H-benzoxazine-2,4(3H)-dione demonstrated in vitro antimycobacterial activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. nih.gov The activity of these compounds was found to increase with greater hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring. nih.gov

In another investigation, a series of 3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.net-oxazine-2-carboxylic acid derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. asianpubs.org Several of these compounds exhibited significant minimum inhibitory concentrations (IC50), with compound 5f being particularly active. asianpubs.org Furthermore, novel benzoxazines synthesized through microwave irradiation were tested for their anti-tuberculosis activity against the M. tuberculosis H37Rv strain, with some compounds showing growth-inhibitory effects at low MIC values. mdpi.com

A significant development in this field is the discovery of potent imidazo[2,1-b] ekb.egCurrent time information in Bangalore, IN.oxazine (B8389632) derivatives. These compounds, which are structurally related to the antitubercular drug pretomanid, have shown remarkable activity against a panel of clinical isolates of M. tuberculosis, with some derivatives displaying MIC90 values below 0.5 μM. ucl.ac.uk These findings highlight the potential of the benzoxazine (B1645224) scaffold in developing new treatments for tuberculosis, including multidrug-resistant strains. ucl.ac.uk While direct studies on MRSA for this compound derivatives are limited, the broad-spectrum activity against S. aureus suggests a potential avenue for future research into their efficacy against resistant strains.

Antineoplastic and Cytotoxic Potentials

The cytotoxic properties of benzoxazine derivatives against various cancer cell lines have been a subject of intense research. A study on 2H-1,3-oxazine-2,6(3H)-dione, a related pyrimidine (B1678525) analogue also known as 3-oxauracil, demonstrated significant cytotoxic activity against pancreatic, colon, neuroendocrine, and non-small cell lung cancer cell lines in vitro. nih.gov

More directly related, a series of 2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were synthesized and evaluated for their anticancer activity against several human cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovary (SKOV3). scilit.com These compounds showed the most potent activity against the A549 lung cancer cell line, with two derivatives, 14b and 14c, demonstrating the strongest inhibitory effects and inducing significant apoptosis. scilit.com

Furthermore, research into 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives, which share some structural similarities with the benzoxazine core, has shown potent cytotoxic activity in vitro against human leukemia, liver cancer, and prostate cancer cell lines, particularly under hypoxic conditions. nih.gov These findings underscore the potential of the benzoxazine scaffold as a template for the design of novel antineoplastic agents.

Table 2: Antineoplastic and Cytotoxic Activity of Selected Benzoxazine and Related Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2H-1,3-oxazine-2,6(3H)-dione (3-oxauracil) | Pancreatic, colon, neuroendocrine, non-small cell lung | Produced a dramatic decrease in percent cell survival. | nih.gov |

| 2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-3(4H)-one with 1,2,3-triazole (14b, 14c) | A549 (lung cancer) | Demonstrated the strongest inhibitory effects and induced significant apoptosis. | scilit.com |

| 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives | Leukemia, liver cancer, prostate cancer | Showed potent cytotoxic activity, especially in hypoxia. | nih.gov |

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have emerged as promising anti-inflammatory agents. A study investigating a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety found that they exhibited significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov These compounds were shown to downregulate the transcription and protein levels of inflammatory enzymes such as iNOS and COX-2. nih.gov The mechanism of action was linked to the activation of the Nrf2-HO-1 signaling pathway and a reduction in LPS-induced reactive oxygen species (ROS) production, thereby alleviating microglial inflammation. nih.gov

While specific detailed studies on the analgesic effects of this compound derivatives are not as extensively documented in the provided context, the anti-inflammatory properties observed, particularly the inhibition of COX-2, suggest a plausible mechanism for potential analgesic activity, as many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects through COX inhibition. General statements also note the analgesic properties of some derivatives, making them relevant in pain management research. Current time information in Bangalore, IN.

Neuropharmacological Investigations

The neuropharmacological potential of this compound derivatives has been explored, with a particular focus on their neuroprotective properties.

Research has identified 2-alkylamino-substituted-1,4-benzoxazine derivatives as a new class of potential neuroprotective agents. nih.gov These compounds were evaluated for their ability to inhibit oxidative stress-mediated neuronal degeneration in vitro. Through structure-activity relationship studies, a specific 3,3-diphenyl-substituted-1,4-benzoxazine derivative, 3l, was identified as an optimal candidate due to its potent neuroprotective activity without exhibiting intrinsic cytotoxicity. nih.gov This compound also proved effective in an animal model of excitotoxic lesions. nih.gov

Furthermore, the wide use of the 2H-1,4-benzoxazin-3(4H)-one scaffold in the development of treatments for neurodegenerative diseases has been noted. nih.gov For instance, certain derivatives have been designed as inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. nih.gov Others have been investigated as potent dopamine (B1211576) D2 receptor antagonists with serotonin (B10506) reuptake inhibitory activity, suggesting potential applications in the treatment of depression and other neuropsychiatric disorders. nih.gov These findings highlight the versatility of the benzoxazine core in the design of new drugs targeting the central nervous system.

Modulation of Neurotransmitter Receptors (e.g., Dopamine D2, Serotonin 5-HT1A, 5-HT2A)

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one structure have been identified as modulators of key neurotransmitter receptors implicated in psychiatric disorders. Research has shown that these compounds can interact with dopamine and serotonin receptors, which are crucial targets for antipsychotic and antidepressant therapies.

One research initiative, employing an artificial intelligence drug generation system, identified a compound featuring the 2H-1,4-benzoxazin-3(4H)-one scaffold that demonstrated potent activity at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. nih.gov This multi-receptor activity suggests potential applications in treating complex neuropsychiatric conditions. nih.gov

Further studies have led to the design of specific derivatives with targeted receptor profiles. For instance, a compound designated as 45c , which incorporates the 2H-1,4-benzoxazin-3(4H)-one core, was found to be a potent antagonist of the dopamine D2 receptor while also exhibiting significant activity in the inhibition of serotonin reuptake. nih.gov This dual action points towards its potential as a therapeutic agent for depression. nih.gov

Enzymatic Inhibition Studies

The this compound framework has served as a foundation for developing inhibitors of various clinically relevant enzymes. These studies span metabolic enzymes, enzymes involved in signaling pathways, and those critical to neurotransmission.

Inhibition of Key Metabolic Enzymes (e.g., IMPDH, Aldose Reductase)

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: While detailed research studies specifically linking this compound derivatives to IMPDH inhibition were not prominent in the surveyed literature, the broader category of benzoxazines has been associated with this activity. Chemical suppliers list IMPDH inhibition as a potential application for compounds within the 2H-1,4-Benzoxazin-3(4H)-one family, suggesting a potential area for further investigation. ambeed.com

Aldose Reductase Inhibition: Derivatives of this scaffold have shown significant promise as inhibitors of aldose reductase (ALR2), an enzyme implicated in the long-term complications of diabetes. Dihydrobenzoxazinone-based compounds, in particular, have been synthesized and evaluated for their ALR2 inhibitory potential.

One study produced a series of derivatives with styryl side chains that exhibited excellent selective inhibition of ALR2, with IC₅₀ values ranging from 0.082 to 0.308 μM. nih.gov Another investigation identified a 2H-1,4-benzoxazin-3(4H)-one derivative, compound 5f , which was active against both aldose reductase 1 (ALR1) and ALR2, with IC₅₀ values of 3.13 ± 1.45 μM and 3.24 ± 2.72 μM, respectively. ambeed.com

| Compound | Target Enzyme | IC₅₀ (μM) |

| {8-[2-(4-hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzo ambeed.comnih.govoxazin-4-yl}-acetic acid (3a) | Aldose Reductase (ALR2) | 0.082 |

| Compound 5f | Aldose Reductase 1 (ALR1) | 3.13 ± 1.45 |

| Compound 5f | Aldose Reductase 2 (ALR2) | 3.24 ± 2.72 |

Targeting Signaling Pathway Enzymes (e.g., COX-2, Nitric Oxide Synthases)

In the context of inflammation, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to target key enzymes in pro-inflammatory signaling pathways. In studies using lipopolysaccharide (LPS)-induced microglial cells, a model for neuroinflammation, these compounds effectively modulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Specifically, treatment with these derivatives led to a significant downregulation of both the transcription and protein levels of iNOS and COX-2 that were otherwise elevated by LPS stimulation. nih.gov This inhibitory action on crucial inflammatory enzymes highlights their potential as anti-inflammatory agents. nih.gov

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. Research has extended to the 2H-1,4-benzoxazin-3(4H)-one scaffold for this purpose.

A designed and synthesized derivative, compound 7d , which is based on this scaffold, was found to be a non-competitive inhibitor of human acetylcholinesterase (hAChE). nih.gov This compound demonstrated its inhibitory potential with a Ki value of 20.2 ± 0.9 μM, indicating its promise for development as a therapeutic for Alzheimer's disease. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

| Compound 7d | human Acetylcholinesterase (hAChE) | 20.2 ± 0.9 μM | Non-competitive |

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, derivatives of this compound can exert their pharmacological effects by modulating complex cellular pathways, particularly those related to the body's response to stress.

Impact on Oxidative Stress Pathways (e.g., Nrf2-HO-1)

The Nrf2-HO-1 pathway is a critical defense mechanism against oxidative stress. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to be potent activators of this protective pathway. nih.gov

In studies on microglial cells, these compounds significantly activated the Nrf2-HO-1 signaling cascade. nih.gov This activation led to a reduction in the production of reactive oxygen species (ROS) induced by LPS and a subsequent alleviation of inflammation. nih.gov Molecular docking studies have suggested that certain derivatives can interact with Nrf2-related binding sites, which may prevent the degradation of Nrf2 by its repressor, Keap1. nih.gov This mechanism allows Nrf2 to accumulate and activate the expression of antioxidant genes like heme oxygenase-1 (HO-1), thereby mitigating oxidative stress.

Influence on Protein Binding and Cellular Uptake

Derivatives of this compound have demonstrated notable interactions with specific proteins, suggesting their potential as targeted therapeutic agents. Molecular docking studies have indicated that certain 2H-1,4-benzoxazin-3(4H)-one derivatives can interact with binding sites related to the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov This interaction is significant as it can prevent the degradation of Nrf2 by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov The subsequent activation of the Nrf2-HO-1 signaling pathway and the reduction of intracellular reactive oxygen species (ROS) levels observed with these compounds strongly imply that they are taken up by cells to exert their effects. nih.gov

Further research into the protein binding capabilities of this class of compounds has revealed their affinity for serotonin receptors. A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives were synthesized and assessed for their ability to bind to the 5-HT3 receptor. nih.gov These studies are crucial in understanding the structure-activity relationships that govern the interaction of these derivatives with specific protein targets, paving the way for the design of more potent and selective compounds.

Antiallergic and Immunomodulatory Effects

The therapeutic potential of this compound derivatives extends to the modulation of allergic and immune responses. A series of benthamdirect.combiosynth.combenzoxazine-2,3-diones have been synthesized and evaluated for their antiallergic properties. nih.gov In preclinical studies, these compounds were tested for their efficacy in a rat mast cell (RMC) test after being passively sensitized in vitro with rat antiovalbumin serum. nih.gov Their effectiveness was also examined in inhibiting passive cutaneous anaphylaxis (PCA) in rats. nih.gov Notably, some of these derivatives exhibited a potency comparable to that of disodium (B8443419) cromoglycate in the RMC test and demonstrated oral effectiveness in the PCA model. nih.gov

Furthermore, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have shown significant immunomodulatory activity through their anti-inflammatory effects. nih.gov These compounds were found to activate the Nrf2-HO-1 pathway, which plays a critical role in the cellular defense against oxidative stress and inflammation. nih.gov By activating this pathway, the derivatives effectively reduced the production of lipopolysaccharide (LPS)-induced reactive oxygen species (ROS), thereby mitigating microglial inflammation. nih.gov This anti-inflammatory action highlights their potential in treating neuroinflammatory conditions. nih.gov

Pesticidal Applications in Agrochemistry

The biological activity of this compound derivatives has also been harnessed for applications in the agrochemical sector, particularly in the development of novel pesticides.

Antifeedant and Antifungal Properties

Aryl-fused 1,4-oxazine derivatives have been a subject of growing interest due to their pesticidal activities, which include antifeedant and antifungal properties. benthamdirect.com These promising biological characteristics have spurred the development of various synthetic strategies to produce these compounds for agricultural use. benthamdirect.com

In terms of their antifungal capabilities, a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and screened for their activity against a range of phytopathogenic fungi. nih.gov Preliminary in vitro assays demonstrated that these compounds exhibit moderate to good antifungal activity at a concentration of 200 mg L⁻¹ against fungi such as Botrytis cinerea, Phytophthora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata. nih.gov They were also tested in vivo against barley powdery mildew (Blumeria graminis). nih.gov

Several derivatives stood out for their potent antifungal effects. For instance, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one completely inhibited the mycelial growth of the seven tested agricultural fungi at a concentration of 200 mg L⁻¹. nih.gov Further testing at lower concentrations revealed that the N-acetyl derivative completely inhibited the growth of F. culmorum, P. cactorum, and R. solani at 100 mg L⁻¹. nih.gov At the same concentration, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one was completely effective against R. solani. nih.gov Even at a concentration of 20 mg L⁻¹, the N-acetyl derivative showed good activity (72% inhibition) against P. cactorum. nih.gov

Antifungal Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

| Compound | Concentration (mg L⁻¹) | Fungal Species | Inhibition |

|---|---|---|---|

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 200 | Botrytis cinerea, Phytophthora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete |

| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | 200 | Botrytis cinerea, Phytophthora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 200 | Botrytis cinerea, Phytophthora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 100 | Fusarium culmorum, Phytophthora cactorum, Rhizoctonia solani | Complete |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 100 | Rhizoctonia solani | Complete |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 20 | Phytophthora cactorum | 72% |

Herbicidal Efficacy

In addition to their antifungal and antifeedant properties, certain derivatives of the this compound scaffold have been investigated for their potential as herbicides. Patent literature reveals that benzoxazinone (B8607429) derivatives have been developed and recognized for their utility as herbicides. This underscores the versatility of this chemical class in addressing various challenges in crop protection.

Therapeutic Potential in Cardiovascular Disorders

The pharmacological investigation of this compound derivatives has also extended into the realm of cardiovascular medicine, with studies exploring their potential to treat a range of heart-related conditions.

Antihypertensive Activity

A notable area of cardiovascular research for this class of compounds is in the management of hypertension. Specific derivatives, such as 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives and their tricyclic analogues, have been synthesized and evaluated for their cardiovascular effects, with a particular focus on their potential as antihypertensive agents. These studies aim to identify new therapeutic options for lowering blood pressure and managing hypertension-related complications.

Management of Ischemic Conditions and Arrhythmias

Derivatives of the 1,4-benzoxazine core structure have been investigated for their potential role in managing cardiovascular disorders, including ischemic conditions. researchgate.net A key mechanism underlying this potential is the inhibition of platelet aggregation, a critical event in the pathophysiology of thrombosis-related ischemia.

A series of novel 1,4-benzoxazine-3(4H)-one derivatives were synthesized and evaluated for their antiplatelet aggregation activity. nih.gov The in vitro study, using ADP-induced platelet aggregation in rabbit arterial blood samples, identified several potent compounds. nih.gov Notably, two compounds demonstrated significant inhibitory effects, suggesting their promise as lead compounds for developing new antiplatelet agents. nih.govresearchgate.net A detailed molecular docking study revealed that these potent compounds could dock into the active site of the GP IIb/IIIa receptor, a key receptor in platelet aggregation. nih.govresearchgate.net

| Compound | Platelet Aggregation Inhibitory Activity (IC₅₀ in µM) | Reference |

|---|---|---|

| Compound 8c | 8.99 | nih.govresearchgate.net |

| Compound 8d | 8.94 | nih.govresearchgate.net |

Furthermore, the anti-inflammatory properties of 2H-1,4-benzoxazin-3(4H)-one derivatives contribute to their potential in managing ischemic injury. nih.govnih.gov Ischemia often involves significant inflammatory response and oxidative stress. Research has shown that certain derivatives can significantly reduce the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in microglial cells. nih.govnih.gov These compounds were also found to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress, and to reduce intracellular reactive oxygen species (ROS). nih.govnih.gov By mitigating inflammation and oxidative damage, these derivatives could potentially protect tissues during ischemic events. nih.gov

| Compound | Inhibition of LPS-Induced NO Production (% of LPS group at 10 µM) | Reference |

|---|---|---|

| Compound e2 | Data not specified, but noted as having promising effects | nih.govnih.gov |

| Compound e16 | Data not specified, but noted as having promising effects | nih.govnih.gov |

| Compound e20 | Data not specified, but noted as having promising effects | nih.govnih.gov |

| Resveratrol (Positive Control at 20 µM) | 42.02% ± 2.50% | nih.gov |

While research points to the potential of 1,4-benzoxazine derivatives in managing ischemic conditions through antiplatelet and anti-inflammatory mechanisms, specific studies focusing directly on their efficacy in treating arrhythmias were not prominent in the reviewed literature.

Cannabinoid Receptor (CB2) Agonism

The cannabinoid receptor 2 (CB2) is a significant target in drug discovery for its role in various pathologies, including neurological diseases, pain, and cancer. uniba.it Research into benzoxazine scaffolds has identified potent and selective CB2 agonists, although these findings are centered on the 1,3-benzoxazine isomer rather than the 1,4-benzoxazine structure.

A study focused on a library of 2,3-dihydro-4H-benzo[e] nih.govijpsjournal.comoxazin-4-one derivatives identified compounds with agonist properties at the human CB2 receptor, with EC₅₀ values ranging from mid-nanomolar to low-micromolar. uniba.it Many of these compounds also demonstrated high selectivity for CB2 over the CB1 receptor. uniba.it

| Compound | CB2 Agonist Activity | CB1 Agonist Activity | Reference |

|---|---|---|---|

| Compound 7b5 | EC₅₀ of 110 nM (pEC₅₀ = 6.97) | EC₅₀ > 10 µM | uniba.it |

This research highlights the versatility of the benzoxazine scaffold in designing selective CB2 agonists, which could serve as potential therapeutic tools for conditions where the CB2 receptor is dysregulated. uniba.it

Antidiabetic Activity

The 1,4-benzoxazine scaffold has been explored as a potential source of antidiabetic agents. researchgate.net While detailed studies on this compound itself are limited in this context, related structures have shown promise. For instance, the related isomer 2H-1,3-Benzoxazine-2,4(3H)-dione is noted for its potential to increase insulin (B600854) sensitivity in type 2 diabetes mellitus. biosynth.com The search for novel α-glucosidase inhibitors, a key strategy in managing diabetes, remains an active area of medicinal chemistry, suggesting that various heterocyclic compounds, potentially including 1,4-benzoxazine derivatives, are viable candidates for further investigation. mdpi.com

Antimitotic and Anticonvulsant Properties

The 1,4-benzoxazine chemical framework has been associated with a variety of biological activities, including anticonvulsant and anticancer properties. researchgate.net

Anticonvulsant Properties: Derivatives of 1,4-oxazine are among the heterocyclic structures that have been investigated for potential anticonvulsant activity. researchgate.net This line of inquiry is also supported by findings in related isomers, where 3,4-dihydro-2H-1,3-benzoxazine derivatives have been noted for their anticonvulsive activities. researchgate.net

Antimitotic Properties: While the term "antimitotic" is not explicitly used in the reviewed literature, related anticancer and antiproliferative activities have been reported for benzoxazine derivatives. researchgate.net Antiproliferative action, which involves halting cell division, is a key component of antimitotic effect. Research on the 1,3-benzoxazine derivative, compound 7b5, demonstrated that as a CB2 agonist, it could impair the proliferation and clonogenic potential of triple-negative breast cancer cells. uniba.it The compound was also shown to reduce the activation of the pro-oncogenic enzyme ERK1/2, highlighting its anticancer versatility. uniba.it

| Compound | Observed Anticancer/Antimitotic-Related Activity | Cell Line | Reference |

|---|---|---|---|

| Compound 7b5 (a 1,3-benzoxazine derivative) | Impaired proliferation and clonogenic potential; Reduced ERK1/2 activation | BT549 (Triple-negative breast cancer) | uniba.it |

These findings suggest that the benzoxazine scaffold holds potential for developing agents with antimitotic and anticonvulsant effects, warranting further structure-activity relationship studies. researchgate.netuniba.it

Structure Activity Relationship Sar and Drug Discovery Innovations

Systematic Modification of the Benzoxazine (B1645224) Scaffold

The 2H-1,4-benzoxazine-2,3(4H)-dione scaffold is a versatile foundation in medicinal chemistry, offering multiple sites for chemical modification. nih.gov Researchers have systematically altered this core structure to explore and enhance its therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases. nih.govnih.govmdpi.com Modifications are typically focused on the N-4 position of the oxazine (B8389632) ring, the C-2 position, and various positions on the fused benzene (B151609) ring.

Key modification strategies include:

N-Alkylation/Arylation: Introducing different alkyl or aryl groups at the N-4 position has been a common strategy. For instance, attaching long alkyl chains or functionalized aryl groups can significantly influence the compound's interaction with biological targets. mdpi.comnih.gov

Substitution on the Benzene Ring: Adding substituents such as halogens, hydroxyl groups, or methoxy (B1213986) groups to the aromatic ring (positions C-5, C-6, C-7, C-8) alters the electronic properties and can improve binding affinity and selectivity. mdpi.comresearchgate.net

Modification at the C-2 Position: Introducing substituents at the C-2 position of the oxazine ring can lead to potent derivatives. For example, the synthesis of 2-styryl substituted benzoxazinones resulted in a novel class of rhomboid protease inhibitors. nih.gov

Introduction of Bioisosteric Moieties: Replacing parts of the scaffold with other chemical groups that have similar physical or chemical properties (bioisosteres) is another approach. A notable example is the introduction of a 1,2,3-triazole moiety to the 2H-1,4-benzoxazin-3(4H)-one core, which imparted significant anti-inflammatory activity. nih.gov

These systematic modifications allow for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties, aiming for enhanced efficacy and better selectivity. nih.govnih.gov

Influence of Substituent Electronic and Steric Properties

The biological activity of this compound derivatives is profoundly influenced by the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of their substituents. These properties dictate how the molecule interacts with its biological target.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro groups or halogens, can enhance the electrophilic character of the benzoxazine core, potentially strengthening interactions with nucleophilic residues in a target protein's active site.

Electron-Donating Groups (EDGs): Conversely, EDGs like hydroxyl or amino groups can increase the electron density of the aromatic ring system. In the development of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as anticancer agents, a para-amino group on the N-aryl ring (ring C) was found to significantly boost potency. mdpi.comresearchgate.net

Steric Effects:

The size and spatial arrangement of substituents play a crucial role in determining the molecule's fit within a binding pocket. Large, bulky groups can create steric hindrance, preventing optimal binding. researchgate.net However, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket in the target enzyme, thereby increasing potency.

Structure-activity relationship (SAR) analysis of certain anticancer 4-aryl-3,4-dihydro-2H-1,4-benzoxazines indicated that the inclusion of hydroxyl groups on the benzoxazine ring system (ring A) and a phenyl ring at C-3 (ring B) was beneficial for biological activity, highlighting a specific spatial requirement for these functional groups. mdpi.comresearchgate.net

The interplay between these electronic and steric factors is complex, and optimizing a lead compound often involves balancing these properties to achieve the desired biological effect.

Rational Drug Design Principles

Rational drug design leverages the three-dimensional structure of biological targets to design and synthesize new drug candidates. For the benzoxazine scaffold, this approach has been instrumental in developing potent and selective inhibitors for specific enzymes. nih.govnih.gov

The process typically involves:

Target Identification and Validation: Identifying a biological target, such as an enzyme or receptor, that plays a key role in a disease process. nih.govnih.gov

Structural Analysis: Using techniques like X-ray crystallography or computational modeling to understand the 3D structure of the target's binding site. nih.gov

In Silico Screening and Docking: Computer-aided approaches are used to predict how different benzoxazine derivatives might bind to the target. Docking studies with E. coli rhomboid GlpG, for example, suggested that 2-styryl substituted benzoxazinones could be novel inhibitors. nih.gov

Guided Synthesis: The insights from structural analysis and docking guide the chemical synthesis of new derivatives. For instance, in the design of Factor Xa inhibitors, molecular modeling was combined with SAR studies to synthesize a derivative with a carboximidamide group, which was designed to interact with a key recognition site in the enzyme, resulting in a potent inhibitor. nih.gov

This principle-driven approach accelerates the discovery process by focusing on compounds with a higher probability of success, moving away from traditional trial-and-error screening methods. nih.gov

Lead Compound Identification and Optimization Strategies

The journey from an initial "hit" to a viable drug candidate involves identifying a lead compound and subsequently optimizing its structure to enhance desired properties. nih.gov The benzoxazine scaffold has been the subject of several successful lead optimization campaigns. mdpi.comnih.govnih.gov

A prominent example is the development of potent Factor Xa (FXa) inhibitors for anticoagulant therapy. nih.gov The process began with the identification of a lead compound from a high-throughput screen:

Lead Compound: 4-[5-[(2R,6S)-2,6-dimethyltetrahydro-1(2H)-pyridinyl]pentyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one (Compound 1a ) was identified as an initial hit with an IC₅₀ of 27 µM. nih.gov

Optimization Strategy: Through a combination of SAR studies and molecular modeling, researchers aimed to improve the compound's potency. They introduced a basic amidine group to interact with the S1 pocket of the FXa enzyme. nih.gov

Optimized Compound: The resulting molecule, 3-(4-[5-[(2R,6S)-2,6-dimethyltetrahydro-1(2H)-pyridinyl]pentyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)-1-benzenecarboximidamide (Compound 1n ), was a highly potent FXa inhibitor with an IC₅₀ of 3 nM, representing a nearly 9000-fold increase in potency. This compound also demonstrated high selectivity over related serine proteases. nih.gov